molecular formula C12H10ClNO3S B1223363 Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate CAS No. 263016-08-6

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Cat. No.: B1223363
CAS No.: 263016-08-6
M. Wt: 283.73 g/mol
InChI Key: GTTLQUWXZGMKGX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, also known as ETC, is a synthetic compound used in scientific research. It is a compound of the thiazole class and is a derivative of the phenylthiazole family. ETC is used in many different lab experiments and has been studied extensively. It has a variety of applications in scientific research, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound was synthesized by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. It exhibits intramolecular hydrogen bonds and π-π interactions, contributing to structural stability. This compound's antimicrobial activities were also explored for their pharmacological importance (Achutha et al., 2017).

  • Polymorphism in Crystal Structure : A study conducted on the single-crystal X-ray structure of two polymorphs of a similar compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, revealed consistent molecular geometries and bifurcated O-H⋯O hydrogen bonds between adjacent molecules (Ramazani et al., 2019).

  • Thiazole Ring Analysis : Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized, showcasing a nearly planar thiazole ring, indicative of the potential stability and reactivity of similar compounds (Hou et al., 2009).

Photophysical and Biological Properties

  • Photochemical Reactions and Properties : A study on the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate showed the formation of compounds with significant photophysical properties and singlet-oxygen sensitizing capabilities. These properties are critical for applications in photochemistry and photophysics (Amati et al., 2010).

  • Antiviral Activities : Ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, a related compound, was converted into several derivatives, one of which demonstrated notable antiviral activity against Herpes simplex type-1 (HSV-1), suggesting potential therapeutic applications (Dawood et al., 2011).

Applications in Dye Synthesis and Textile Industry

  • Dye Synthesis and Textile Application : The synthesis of disperse dyes derived from a similar compound, Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, and their application on polyester and nylon fabrics were studied. The dyes showed excellent fastness and levelness properties, indicating the compound's utility in the textile industry (Abolude et al., 2021).

Safety and Hazards

Based on the safety data sheet of a similar compound, (4-Chlorophenyl)ethylamine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic applications .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.

Biochemical Pathways

Thiazole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given that thiazole derivatives are known to possess various biological activities , it can be inferred that the compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function . Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes various biotransformations, including hydroxylation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its overall mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTLQUWXZGMKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331593
Record name ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

263016-08-6
Record name ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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